molecular formula C4H12N2 B093853 N-Ethylethylenediamine CAS No. 110-72-5

N-Ethylethylenediamine

Cat. No.: B093853
CAS No.: 110-72-5
M. Wt: 88.15 g/mol
InChI Key: SCZVXVGZMZRGRU-UHFFFAOYSA-N
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Description

N-Ethylethylenediamine is an organic compound with the molecular formula C4H12N2. It is a colorless liquid with an ammonia-like odor. This compound is commonly used as a chelating agent, catalyst, and surfactant. It is known for its ability to form stable complexes with metal ions, making it valuable in various industrial and research applications .

Mechanism of Action

Target of Action

N-Ethylethylenediamine is an organic compound with the molecular formula C4H12N2 It has been found to form organometallic ruthenium (ii) complexes that inhibit the growth in human ovarian cancer cell lines .

Mode of Action

It is known to undergo condensation with 2-hydroxy-3-methoxybenzaldehyde This reaction could potentially lead to the formation of a new compound that interacts with its targets

Biochemical Pathways

It has been used in the synthesis of asymmetric ethylenediamine derivatives . These derivatives are important intermediates in a variety of fields such as surfactant, pesticide, and pharmaceutical . The downstream effects of these pathways would depend on the specific derivative and its role in the biochemical process.

Result of Action

It has been found to form organometallic ruthenium (ii) complexes that inhibit the growth in human ovarian cancer cell lines . This suggests that this compound may have potential therapeutic applications in the treatment of certain types of cancer.

Biochemical Analysis

Biochemical Properties

It is known to undergo condensation with 2-hydroxy-3-methoxybenzaldehyde . It also forms organometallic ruthenium (II) complexes that inhibit the growth in human ovarian cancer cell lines

Cellular Effects

It has been shown to form complexes that inhibit the growth in human ovarian cancer cell lines . This suggests that N-Ethylethylenediamine may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to undergo condensation reactions and form organometallic complexes These processes may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethylethylenediamine can be synthesized through several methods:

    Monobromethane Method: This involves the reaction of monobromethane with ethylenediamine under alkaline conditions. The reaction produces hydrogen bromide as a byproduct, which is neutralized using a mineral alkali.

    Ethylamine and Cyclohexylamine Method: This method involves reacting an ethylamine water solution with cyclohexylamine in the presence of a catalyst in a sealed high-pressure reaction kettle. The reaction is carried out at temperatures between 30-100°C and pressures of 5-30 kg.

Industrial Production Methods: In industrial settings, this compound is often produced using continuous synthesis methods. One such method involves the N-ethylation of ethylenediamine with ethanol using Cu-Zn-La/Al2O3 catalysts in a fixed-bed reactor. This method achieves high conversion rates and selectivity, making it efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N-Ethylethylenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Aldehydes and Ketones: Used in condensation reactions.

    Metal Salts: Used in the formation of organometallic complexes.

Major Products:

Comparison with Similar Compounds

N-Ethylethylenediamine can be compared with other ethylenediamine derivatives:

Uniqueness: this compound is unique due to its specific structure, which allows it to form stable complexes with metal ions and participate in various chemical reactions. Its applications in cancer research further highlight its significance .

Properties

IUPAC Name

N'-ethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2/c1-2-6-4-3-5/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZVXVGZMZRGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059390
Record name 2-Aminoethyl(ethyl)amine
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Molecular Weight

88.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110-72-5
Record name N-Ethylethylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110-72-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethylethylenediamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethanediamine, N1-ethyl-
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Record name 2-Aminoethyl(ethyl)amine
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Record name 2-aminoethyl(ethyl)amine
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Record name N-ETHYLETHYLENEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of N-Ethylethylenediamine?

A1: this compound has the molecular formula C4H12N2 and a molecular weight of 88.15 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers commonly use a combination of spectroscopic techniques to characterize this compound, including:

  • FTIR: Fourier-transform infrared spectroscopy (FTIR) helps identify functional groups and analyze bonding characteristics. []
  • NMR: Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H, 13C, and 31P NMR, provides detailed information about the structure and dynamics of the molecule and its complexes. [, , ]
  • ESI-MS: Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and analyze fragmentation patterns. []

Q3: Are there strategies to enhance the stability of this compound-functionalized materials under humid conditions?

A4: Yes, incorporating hydrophobic modifications, such as silanes and alkyl epoxides, can mitigate the negative impact of humidity. For instance, coating diamine-appended Mg2(dobpdc)-alumina beads with these hydrophobic agents significantly enhances their resistance to water vapor and preserves CO2 adsorption capacity over multiple cycles. []

Q4: Can this compound be synthesized using diethyl carbonate as a starting material?

A5: Yes, research shows that this compound can be synthesized through a gas-solid phase catalytic reaction using diethyl carbonate and ethylenediamine as raw materials. Y zeolites, especially those modified with alkali metals like sodium (NaY), exhibit promising catalytic activity in this process. []

Q5: How does the support material influence the catalytic performance of copper-based catalysts for this compound synthesis?

A6: The choice of support material significantly impacts the catalytic performance in this compound synthesis. For example, using Cu-Zn-La catalysts, the catalytic activity varied depending on the support material (Al2O3, SiO2, HZSM-5). Characterization techniques such as BET, H2-TPR, XRD, TEM, and NH3-TPD revealed that both the surface area and acidity of the support are crucial factors influencing the catalyst's efficiency. []

Q6: Have computational methods been used to study CO2 adsorption in this compound-functionalized MOFs?

A7: Yes, molecular dynamics simulations and density functional theory (DFT) calculations have provided valuable insights into the mechanism of CO2 adsorption in e-2 functionalized M2(dobpdc) MOFs. These studies reveal that the cooperative formation of metal-bound ammonium carbamates upon CO2 introduction enhances thermal conductivity along the pore channel, contributing to efficient CO2 capture. [, ]

Q7: How does the structure of the diamine ligand influence the properties and performance of diamine-functionalized MOFs?

A8: The specific structure of the diamine ligand plays a crucial role in determining the CO2 adsorption and desorption properties of functionalized MOFs. For instance, varying the alkyl substituents on diamines, such as ethylenediamine, this compound, and N-isopropylethylenediamine, significantly influences the desorption temperature, desorption characteristics, working capacity, and framework stability of Mg2(dobpdc)-based MOFs. []

Q8: Does the presence of this compound in iron(III) complexes influence their spin-crossover behavior?

A9: Yes, this compound and its derivatives are often used as ligands in iron(III) spin-crossover complexes. The nature and position of substituents on the aromatic ring of the salicylaldehyde moiety within the ligand can significantly influence the spin-crossover temperature (T1/2). For example, electron-donating substituents like methoxy groups tend to lower T1/2, while electron-withdrawing groups like nitro groups generally increase it. [, , ]

Q9: What analytical techniques are used to study the kinetics of reactions involving this compound complexes?

A10: Various analytical techniques are employed to investigate the kinetics of reactions involving this compound complexes. These include:* Spectrophotometry: Used to monitor changes in absorbance or transmittance of light through the reaction mixture, providing information about reaction rates and mechanisms. [, ]* Conductometry: Measures the change in electrical conductivity of the reaction solution, offering insights into the formation or disappearance of charged species during the reaction. []

Q10: Is there information available on the environmental impact and degradation of this compound?

A10: While the provided research papers do not focus on the environmental impact of this compound specifically, it is essential to consider the potential environmental implications of any chemical compound. Assessing factors such as ecotoxicological effects, biodegradability, and waste management strategies is crucial for responsible use and disposal.

Q11: What research tools and resources are essential for studying this compound and its applications?

A11: A multidisciplinary approach is crucial for comprehensive research on this compound. Essential tools and resources include:

  • Synthetic chemistry labs: Equipped for synthesizing, purifying, and characterizing this compound and its derivatives, as well as preparing metal complexes and functionalized materials. [, , , ]
  • Spectroscopic and analytical instruments: Including FTIR, NMR, ESI-MS, UV-Vis spectrophotometers, and X-ray diffractometers, to determine the structural, electronic, and magnetic properties of the compounds. [, , , , , , ]
  • Computational chemistry software and high-performance computing facilities: To perform molecular dynamics simulations, DFT calculations, and other computational studies to investigate reaction mechanisms, predict material properties, and guide experimental design. [, , ]

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